molecular formula C22H23ClN4O4S B14102106 5-(5-chloro-2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

Cat. No.: B14102106
M. Wt: 475.0 g/mol
InChI Key: JCQYDRPCMFMNET-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonyl group, and a chlorinated phenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorinated Phenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can target the sulfonyl group or the pyrazole ring.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Biological Probes: Used in studies to understand biological pathways.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. This can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chloro-2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, sulfonyl group, and chlorinated phenyl group

Properties

Molecular Formula

C22H23ClN4O4S

Molecular Weight

475.0 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H23ClN4O4S/c1-14-3-2-10-27(13-14)32(30,31)17-7-5-16(6-8-17)24-22(29)20-12-19(25-26-20)18-11-15(23)4-9-21(18)28/h4-9,11-12,14,28H,2-3,10,13H2,1H3,(H,24,29)(H,25,26)

InChI Key

JCQYDRPCMFMNET-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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